molecular formula C10H14NO6P B13801262 Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester CAS No. 50590-06-2

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester

Cat. No.: B13801262
CAS No.: 50590-06-2
M. Wt: 275.19 g/mol
InChI Key: CSEMVYTXVZNGDN-UHFFFAOYSA-N
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Description

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a chemical compound with the molecular formula C10H14NO6P. It is a derivative of phosphoric acid and is characterized by the presence of dimethyl and nitrophenyl groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester typically involves the reaction of 3,5-dimethyl-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and 3,5-dimethyl-4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester can participate in nucleophilic substitution reactions where the dimethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phosphoric acid and 3,5-dimethyl-4-nitrophenol.

    Reduction: Phosphoric acid, dimethyl 3,5-dimethyl-4-aminophenyl ester.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester bond can be hydrolyzed, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but lacks the additional methyl groups on the phenyl ring.

    Phosphoric acid, dimethyl 3-methyl-4-nitrophenyl ester: Contains a single methyl group on the phenyl ring.

    Phosphoric acid, dimethyl 3-chloro-4-nitrophenyl ester: Contains a chloro group instead of methyl groups.

Uniqueness

Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its physical properties, stability, and biological activity compared to similar compounds.

Properties

CAS No.

50590-06-2

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

IUPAC Name

(3,5-dimethyl-4-nitrophenyl) dimethyl phosphate

InChI

InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3

InChI Key

CSEMVYTXVZNGDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC

Origin of Product

United States

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